molecular formula C9H11Cl2NO B13030696 (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

Cat. No.: B13030696
M. Wt: 220.09 g/mol
InChI Key: RSGQLIOPPQBDNG-OLAZFDQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of dechlorinated compounds or amines.

    Substitution Products: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.

    1-Amino-1-(3,4-dichlorophenyl)ethanol: Lacks the additional carbon in the propanol chain.

    3,4-Dichlorophenylalanine: Contains an amino acid backbone instead of a propanol chain.

Uniqueness

(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its combination of functional groups and chlorine atoms makes it a versatile molecule for various applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

RSGQLIOPPQBDNG-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

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